molecular formula C18H23AsIO B14621672 CID 78066316

CID 78066316

Katalognummer: B14621672
Molekulargewicht: 457.2 g/mol
InChI-Schlüssel: YOCAHHRSAHLOLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as CID 78066316 is a chemical entity with unique properties and applications. This compound has garnered interest in various scientific fields due to its distinctive chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066316 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for obtaining the compound in high yield and purity. The preparation methods typically involve a series of chemical reactions, including condensation, reduction, and purification steps.

Industrial Production Methods

Industrial production of this compound requires scalable and cost-effective methods. The process involves optimizing reaction conditions to ensure high efficiency and minimal waste. Industrial methods may include continuous flow reactions and the use of advanced catalysts to enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78066316 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum are often used to facilitate reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and conditions used. These products can include various oxidized, reduced, or substituted derivatives with unique properties.

Wissenschaftliche Forschungsanwendungen

CID 78066316 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of advanced materials and chemicals.

Wirkmechanismus

The mechanism of action of CID 78066316 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways. Detailed studies on its mechanism of action provide insights into its potential therapeutic applications and biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

CID 78066316 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or reactivity.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, reactivity, and applications. Comparative studies with similar compounds help in understanding its distinct properties and potential advantages in various applications.

Conclusion

This compound is a compound with significant scientific interest due to its unique properties and wide range of applications

Eigenschaften

Molekularformel

C18H23AsIO

Molekulargewicht

457.2 g/mol

InChI

InChI=1S/C18H22AsO.HI/c1-14(2)12-13-19(3)15-8-4-6-10-17(15)20-18-11-7-5-9-16(18)19;/h4-11,14H,12-13H2,1-3H3;1H

InChI-Schlüssel

YOCAHHRSAHLOLY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.